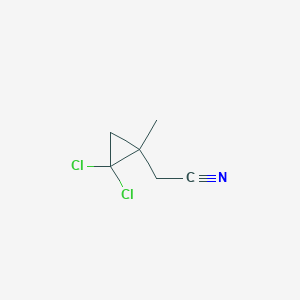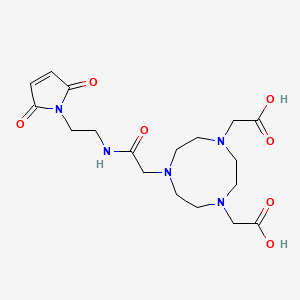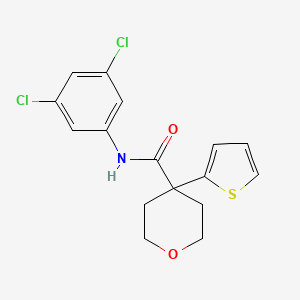
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, also known as PTUP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTUP belongs to the class of urea derivatives and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Stereochemical Studies and Heterocycles Synthesis
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea derivatives have been investigated for their potential in synthesizing saturated heterocycles. Research has demonstrated the preparation of thiourea and urea derivatives from specific cyclopentanols and cyclohexanols, exploring their stereochemical properties and reactions leading to heterocycles formation (Fülöp, Bernáth, & Sohár, 1985).
Cytokinin-Like Activity and Adventitious Rooting
Urea derivatives, including 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, have been identified for their cytokinin-like activity, significantly influencing cell division and differentiation in plants. These compounds have been utilized in in vitro plant morphogenesis studies, revealing a nuanced relationship between chemical structure and biological activity (Ricci & Bertoletti, 2009).
Synthesis Optimization under Microwave Irradiation
A methodological advancement in synthesizing urea derivatives was achieved through microwave irradiation, presenting a more efficient approach to obtaining these compounds. This technique has been particularly useful in synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, showcasing the utility of microwave irradiation in organic synthesis (Li & Chen, 2008).
Anticancer Potential
Research into 1-Aryl-3-(2-chloroethyl) ureas, derivatives of the focal compound, has illustrated potential anticancer properties. These compounds have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, indicating the role of chemical modification in enhancing anticancer activity (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Neuropeptide Y5 Receptor Antagonists
The synthesis and structure-activity relationship studies of phenyl urea derivatives as neuropeptide Y5 receptor antagonists have been explored, identifying compounds with significant in vitro potency. This research underscores the therapeutic potential of urea derivatives in treating conditions associated with the neuropeptide Y5 receptor (Fotsch et al., 2001).
Propiedades
IUPAC Name |
1-phenyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-14-7-2-1-3-8-14)18-13-17(10-4-5-11-17)15-9-6-12-21-15/h1-3,6-9,12H,4-5,10-11,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJETXGKFEQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



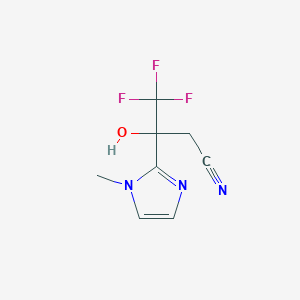
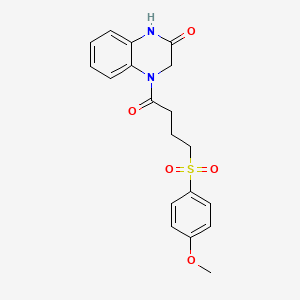


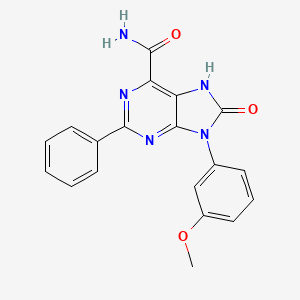
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2804415.png)

![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)
